6-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-b]pyridazine
Overview
Description
“6-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-b]pyridazine” is a heterocyclic organic compound . Its IUPAC name is 6-chloro-3-isopropyl-[1,2,4]triazolo[4,3-b]pyridazine . The molecular weight of this compound is 196.64 .
Synthesis Analysis
The synthesis of “6-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-b]pyridazine” can be achieved from 3-Chloro-6-hydrazinopyridazine and Cyclohexanone, O- (diethoxymethyl)oxime .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9ClN4/c1-5(2)8-11-10-7-4-3-6(9)12-13(7)8/h3-5H,1-2H3 . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 196.64 . It is recommended to be stored at a temperature of 28°C .Scientific Research Applications
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Scientific Field: Medicinal Chemistry
- 1,2,4-Triazoles and their derivatives have been found to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
- They are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .
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Application: Drug Design and Discovery
- The structure–activity relationship of biologically important 1,2,4-triazoles has profound importance in drug design, discovery, and development .
- Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
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Methods of Application or Experimental Procedures
- The synthesis of 1,2,4-triazoles and their derivatives involves various synthetic approaches .
- The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
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Results or Outcomes
- The diverse pharmacological activities of 1,2,4-triazoles and their derivatives have led to the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases .
- The commercially available triazole-containing drugs are fluconazole, voriconazole (antifungal), trazodone, nefazodone (antidepressant), trapidil (antihypertensive), estazolam (sedative-hypnotic), rufinamide (antiepileptic) and so on .
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Scientific Field: Coordination Chemistry
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Application: Agrochemicals
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Methods of Application or Experimental Procedures
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Results or Outcomes
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Scientific Field: Materials Science
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Application: Organocatalysis
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Methods of Application or Experimental Procedures
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Results or Outcomes
Future Directions
properties
IUPAC Name |
6-chloro-3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4/c1-5(2)8-11-10-7-4-3-6(9)12-13(7)8/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SORYZUZFCWVNBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1N=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-b]pyridazine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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